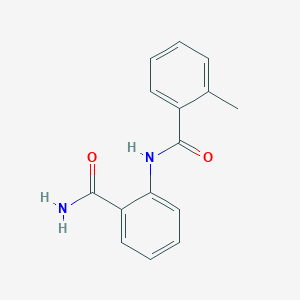

N-(2-carbamoylphenyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28g/mol |

IUPAC Name |

N-(2-carbamoylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C15H14N2O2/c1-10-6-2-3-7-11(10)15(19)17-13-9-5-4-8-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |

InChI Key |

UGBODBOQSKPKFJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure: Features an anthraquinone-derived N,O-bidentate directing group instead of a carbamoylphenyl substituent .

- Synthesis: Acid Chloride Method: Reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen yields 94% product . Coupling Agent Method: Using DCC/DMAP with 2-methylbenzoic acid yields only 24%, highlighting the superiority of the acid chloride route .

- Application : Effective in ruthenium-catalyzed C-H arylation due to strong chelation with transition metals .

N-(4-Bromophenyl)-2-methylbenzamide

- Structure : Substituted with a 4-bromophenyl group instead of 2-carbamoylphenyl.

- Properties : Boiling point 319.8°C (predicted), density 1.445 g/cm³, pKa 12.66 .

N-(2-Nitrophenyl)-4-bromo-benzamide

- Structure : Contains a nitro group at the 2-position and bromine at the 4-position.

- Relevance : Used as a reference in crystallographic studies; nitro groups increase steric hindrance and electron-withdrawing effects, impacting metal coordination .

Functional Group Impact on C-H Functionalization

- N,O-Bidentate Directing Groups: The anthraquinone-based compound forms stable five-membered chelates with metals, enabling γ-C-H activation . A carbamoyl group (as in the query compound) may similarly act as a directing group, but its efficacy depends on the spatial arrangement of N and O donor atoms.

- Electron-Donating vs. Withdrawing Groups :

Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Key Functional Groups |

|---|---|---|---|---|

| N-(2-carbamoylphenyl)-2-methylbenzamide | Not reported | Not reported | ~12-13 | Carbamoyl, methyl, benzamide |

| N-(4-Bromophenyl)-2-methylbenzamide | 319.8 | 1.445 | 12.66 | Bromophenyl, methyl |

| N-(9,10-Dioxo-anthracenyl)-2-methylbenzamide | Not reported | Not reported | Not reported | Anthraquinone, methyl |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution:

-

2-Methylbenzoyl chloride synthesis : 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acid chloride.

-

Coupling with 2-aminobenzamide : The acid chloride reacts with 2-aminobenzamide in a polar aprotic solvent (e.g., pyridine, dichloromethane) at 60–100°C for 4–24 hours. Pyridine acts as both solvent and HCl scavenger, minimizing side reactions.

-

Combine 2-methylbenzoic acid (10 mmol) with SOCl₂ (15 mmol) in dichloromethane (30 mL). Reflux for 3 hours, then evaporate excess SOCl₂.

-

Dissolve 2-aminobenzamide (10 mmol) in pyridine (20 mL). Add 2-methylbenzoyl chloride dropwise at 0°C, then stir at 80°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Solvent and Base Optimization

-

Solvent : Pyridine > DMF > THF in yield (pyridine: 85% vs. THF: 60%) due to superior HCl absorption.

-

Base : Triethylamine or DMAP enhances reactivity in non-pyridine solvents.

Alternative Methods: Coupling Agents and Catalytic Systems

For substrates sensitive to acid chlorides, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) activate 2-methylbenzoic acid for reaction with 2-aminobenzamide.

DCC-Mediated Coupling

-

Activate 2-methylbenzoic acid (10 mmol) with DCC (12 mmol) and DMAP (1 mmol) in THF (30 mL) at 0°C for 1 hour.

-

Add 2-aminobenzamide (10 mmol), stir at room temperature for 24 hours.

-

Filter precipitated dicyclohexylurea, concentrate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Copper-Catalyzed Ullmann Coupling

In cases where 2-aminobenzamide is unavailable, Ullmann coupling forms the C–N bond between 2-methylbenzoic acid derivatives and 2-nitrobenzamide (followed by nitro reduction and carbamoylation).

-

React 2-bromo-2-methylbenzamide (1 eq) with 2-nitrobenzamide (1.5 eq) in DMF using CuI (0.1 eq) and proline (0.1 eq) at 110°C for 24 hours.

-

Reduce nitro group to amine (H₂/Pd-C), then treat with phosgene to install carbamoyl group.

Yield : 50–60% over three steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and reduces reaction times. For example, 2-methylbenzoyl chloride generation via SOCl₂ achieves 95% conversion in 10 minutes under flow conditions vs. 3 hours in batch.

Purification at Scale

-

Recrystallization : Ethanol/water mixtures yield >99% purity.

-

Chromatography : Avoided industrially due to cost; replaced by acid-base washes.

Challenges and Mitigation Strategies

Hydrolysis of Carbamoyl Group

The carbamoyl moiety is prone to hydrolysis under acidic/basic conditions. Mitigation:

Byproduct Formation

-

Di-substitution : Minimized by using 1:1 stoichiometry of acid chloride and amine.

-

Oxidation : Nitrogen sparging prevents oxidation of sensitive intermediates.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons at δ 7.3–8.1 ppm, carbamoyl NH₂ at δ 6.5–7.0 ppm.

-

HPLC : Purity >98% with C18 column (acetonitrile/water gradient).

-

HRMS : [M+H]⁺ calculated for C₁₅H₁₄N₂O₂: 263.1055; observed: 263.1058.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Acid chloride-amine | 85 | 99 | High | Low |

| DCC coupling | 75 | 98 | Moderate | High |

| Ullmann coupling | 60 | 95 | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.